molecular formula C27H32N4O5S B307834 1-[3-(hexylsulfanyl)-6-(2,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

1-[3-(hexylsulfanyl)-6-(2,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

Cat. No. B307834
M. Wt: 524.6 g/mol
InChI Key: PKTZYXNQBGBVGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(hexylsulfanyl)-6-(2,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is a novel chemical compound that has attracted significant attention from the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-[3-(hexylsulfanyl)-6-(2,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways involved in the progression of diseases such as cancer and Alzheimer's disease.
Biochemical and Physiological Effects:
1-[3-(hexylsulfanyl)-6-(2,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacterial and fungal strains, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[3-(hexylsulfanyl)-6-(2,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various diseases and cellular processes. However, its limited solubility in water and low bioavailability may pose challenges in some experimental settings.

Future Directions

There are several future directions for research on 1-[3-(hexylsulfanyl)-6-(2,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone. These include further elucidation of its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its efficacy in clinical trials for various diseases. Additionally, its potential use as a lead compound for the development of new drugs with improved biological activity and pharmacokinetic properties should also be explored.
Conclusion:
In conclusion, 1-[3-(hexylsulfanyl)-6-(2,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone is a novel chemical compound with promising applications in various scientific research fields. Its broad range of biological activities and potential therapeutic benefits make it a valuable tool for studying diseases and cellular processes. Further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

The synthesis of 1-[3-(hexylsulfanyl)-6-(2,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone involves the reaction of 2,4,5-trimethoxybenzaldehyde with 3-amino-4-hexylthiophene-2-carboxylic acid in the presence of acetic anhydride, followed by cyclization with sodium hydride and 2,4,5-trimethoxyaniline. The final product is obtained through recrystallization from ethanol.

Scientific Research Applications

1-[3-(hexylsulfanyl)-6-(2,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone has shown promising results in various scientific research applications. It has been found to exhibit anticancer, antimicrobial, antifungal, and anti-inflammatory activities. It has also been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease.

properties

Product Name

1-[3-(hexylsulfanyl)-6-(2,4,5-trimethoxyphenyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone

Molecular Formula

C27H32N4O5S

Molecular Weight

524.6 g/mol

IUPAC Name

1-[3-hexylsulfanyl-6-(2,4,5-trimethoxyphenyl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

InChI

InChI=1S/C27H32N4O5S/c1-6-7-8-11-14-37-27-28-25-24(29-30-27)18-12-9-10-13-20(18)31(17(2)32)26(36-25)19-15-22(34-4)23(35-5)16-21(19)33-3/h9-10,12-13,15-16,26H,6-8,11,14H2,1-5H3

InChI Key

PKTZYXNQBGBVGK-UHFFFAOYSA-N

SMILES

CCCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC(=C(C=C4OC)OC)OC)C(=O)C)N=N1

Canonical SMILES

CCCCCCSC1=NC2=C(C3=CC=CC=C3N(C(O2)C4=CC(=C(C=C4OC)OC)OC)C(=O)C)N=N1

Origin of Product

United States

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